ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a pyrimidine ring fused with a pyridine moiety, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that the compound is transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh . This transformation involves the acetyl methyl group and the amide carbonyl moiety .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar compounds have been shown to have a variety of effects, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
In a typical procedure, an aldehyde, ethyl acetoacetate, and urea are combined in ethanol with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities and has a similar structure.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine moiety, which can enhance its biological activity and selectivity.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)16-14(19)17-12(11)21-8-10-6-4-5-7-15-10/h4-7H,3,8H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULQRMLHBQDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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